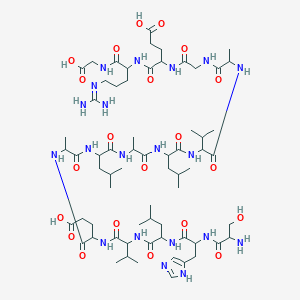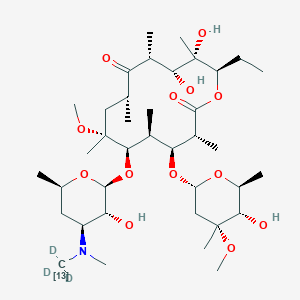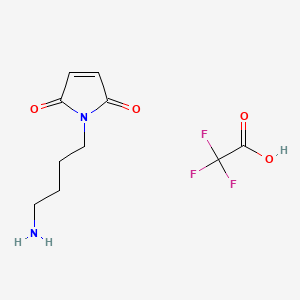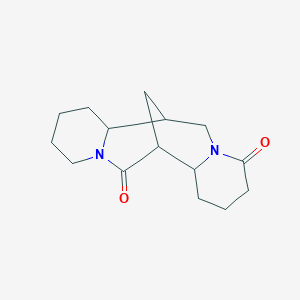
7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is characterized by the presence of two chlorine atoms, two methyl groups, and a propynyl group attached to the benzopyran core.
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or chlorine gas.
Addition of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Propynyl Group: This can be done through alkylation reactions using propargyl bromide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)- include:
2H-1-Benzopyran,3,4-dihydro-2,2-dimethyl-: Lacks the chlorine and propynyl groups, resulting in different chemical properties.
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-: Lacks the propynyl group, affecting its reactivity and applications.
2H-1-Benzopyran,3,4-dichloro-2,2-dimethyl-7-(2-propyn-1-yloxy)-: Similar structure but with variations in substituents.
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
108354-10-5 |
|---|---|
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
3,4-dichloro-2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C14H12Cl2O2/c1-4-7-17-9-5-6-10-11(8-9)18-14(2,3)13(16)12(10)15/h1,5-6,8H,7H2,2-3H3 |
InChI-Schlüssel |
JMNBCAHZQOIJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OCC#C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)



![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)


![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)
